
ha-1004
Overview
Description
HA-1004 (N-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride) is a synthetic compound primarily recognized as a potent inhibitor of cyclic nucleotide-dependent protein kinases, including protein kinase A (PKA) and protein kinase G (PKG), with inhibitory constants (Ki) of 2.3 µM and 1.4 µM, respectively . Structurally, it shares similarities with the calmodulin antagonist W-7 but lacks anti-calmodulin activity . This compound exhibits vasodilatory effects by relaxing vascular smooth muscle through intracellular mechanisms, independent of membrane receptor pathways (e.g., adrenergic or cholinergic receptors) . It suppresses intracellular calcium-dependent and calcium-independent contractions in smooth muscle tissues, such as guinea-pig stomach and rabbit aorta, by targeting processes common to both pathways .
Its selectivity for PKA over protein kinase C (PKC) (20-fold) makes it a critical tool for studying cyclic AMP (cAMP)- and cyclic GMP (cGMP)-mediated signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HA-1004 involves the reaction of 5-isoquinolinesulfonamide with 2-guanidinoethylamine. The reaction is typically carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
HA-1004 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Focal Adhesion Formation
Research has demonstrated that HA-1004 can significantly affect focal adhesion formation in cells. In a study examining the effects of various kinase inhibitors on cells spread on fibronectin, it was found that this compound at concentrations up to 20 µM did not inhibit focal adhesion formation, contrasting with other inhibitors like H7 which had a pronounced effect . This suggests that this compound can be used to study the specific contributions of PKC to cytoskeletal reorganizations without completely inhibiting focal adhesion formation.
Concentration (µM) | Effect on Focal Adhesion Formation |
---|---|
20 | Minimal inhibition |
40 | Moderate inhibition |
80 | Significant inhibition |
Opioid Withdrawal Studies
This compound has been utilized in pharmacological studies to investigate its effects on opioid withdrawal symptoms. In animal models, pretreatment with this compound was shown to inhibit dopamine turnover during morphine withdrawal, indicating its potential role in managing withdrawal symptoms . This highlights its application in understanding the neurochemical pathways involved in addiction and withdrawal.
Gastric Acid Secretion
In studies assessing gastric acid secretion, this compound was part of experiments examining the modulation of secretagogue-stimulated gastric acid secretion. The inhibitor's effects suggested a complex interaction between PKA and PKC in regulating gastric functions .
Study Focus | Findings |
---|---|
Opioid Withdrawal | Reduced dopamine turnover during withdrawal |
Gastric Acid Secretion | Modulated secretion via PKA/PKC interactions |
Neuroprotective Research
This compound has also been investigated for its neuroprotective properties against glutamate-induced neurotoxicity. While other PKC inhibitors showed protective effects on neurons exposed to glutamate, this compound did not demonstrate similar protective capabilities . This indicates that while it is effective against certain pathways, it may not be universally protective across all neurotoxic scenarios.
Case Studies
Case Study 1: Focal Adhesion Dynamics
In a controlled experiment, cells treated with this compound were observed for changes in talin and vinculin distribution within focal adhesions. The findings indicated that lower concentrations preserved normal distribution patterns akin to untreated controls, providing insights into how kinase activity influences cell adhesion dynamics .
Case Study 2: Opioid Withdrawal Management
In an animal model study focusing on opioid withdrawal, this compound was administered alongside morphine pellets. Results showed a significant reduction in norepinephrine turnover and total tyrosine hydroxylase levels during withdrawal phases, suggesting its potential utility in clinical settings for managing opioid dependence .
Mechanism of Action
HA-1004 exerts its effects by inhibiting cyclic nucleotide-dependent protein kinases, specifically cyclic GMP-dependent protein kinase and cyclic AMP-dependent protein kinase. This inhibition leads to the relaxation of vascular smooth muscle and the inhibition of lipolysis. The compound acts at the intracellular or submembranal level, affecting the regulatory mechanisms of second messengers, cyclic AMP, and cyclic GMP .
Comparison with Similar Compounds
Structural and Functional Analogues
W-7
- Structural Similarity: Both HA-1004 and W-7 contain isoquinoline sulfonamide backbones but differ in side-chain modifications .
- Mechanistic Differences :
- W-7 inhibits calmodulin-dependent kinases (e.g., myosin light chain kinase) with a Ki of 30–60 µM, whereas this compound lacks calmodulin antagonism .
- In guinea-pig stomach muscle, this compound suppresses both calcium-dependent and calcium-independent carbachol-induced contractions, while W-7 preferentially inhibits calcium-dependent responses at low concentrations (10–30 µM) .
- Key Finding : this compound’s dual suppression of calcium-dependent and independent pathways contrasts with W-7’s calcium-selective action, highlighting divergent intracellular targets .
H-7
- Kinase Selectivity : H-7 inhibits PKC and PKA with similar potency (Ki ~25 µM for PKC; ~3 µM for PKA), whereas this compound is 20-fold more selective for PKA over PKC (Ki = 40 µM for PKC) .
- Functional Impact :
- In cardiac myocytes, this compound (50 µM) inhibits phenylephrine-induced atrial natriuretic factor (ANF) expression by only 38%, while H-7 achieves 80% inhibition at the same concentration, reflecting PKC’s dominant role in α-adrenergic signaling .
- In vascular cells, this compound and H-89 (a PKA-selective inhibitor) block oxidized LDL-induced DNA synthesis, whereas H-7 and GF 109203X (PKC inhibitors) suppress lysophosphatidylcholine (lysoPC)-mediated effects .
Pharmacological Profiles
Experimental Data and Selectivity
PKC Inhibition :
Calcium Handling :
- In calcium-free solutions, this compound relaxes rabbit aortic strips, whereas diltiazem (a calcium channel blocker) fails, indicating this compound’s intracellular action .
- This compound suppresses carbachol-induced contractions in guinea-pig stomach muscle at 0.3–3 µM, paralleling its kinase inhibitory potency .
- Cellular Signaling: this compound (100 µM) reduces DCG IV-induced inhibition of excitatory postsynaptic currents (EPSCs) in neurons by 26%, vs. 48% in controls, implicating PKC crosstalk in synaptic modulation .
Biological Activity
HA-1004, chemically known as N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a selective inhibitor of cyclic nucleotide-dependent protein kinases, specifically cyclic GMP-dependent protein kinase (PKG) and cyclic AMP-dependent protein kinase (PKA). This compound has garnered attention for its significant biological activities, particularly in vascular smooth muscle relaxation and its potential therapeutic applications in various conditions.
This compound acts primarily by inhibiting the activities of PKG and PKA. The inhibition constants (Ki) for these kinases are reported to be 1.4 µM for PKG and 2.3 µM for PKA, indicating a potent inhibitory effect . The compound induces relaxation in vascular smooth muscle, as demonstrated through experiments with rabbit aortic strips contracted by various agonists. Notably, this compound does not appear to operate through traditional membrane receptor pathways, as its effects remain unaffected by antagonists such as phenotolamine, propranolol, and atropine .
Table 1: Inhibition Potency of this compound
Kinase Type | Ki (µM) |
---|---|
PKG | 1.4 |
PKA | 2.3 |
Vascular Smooth Muscle Relaxation
Research indicates that this compound effectively relaxes rabbit aortic strips, with similar effective doses (ED50) across different agonist-induced contractions. This relaxation is characterized by a rightward shift in the dose-response curve for calcium chloride (CaCl2), suggesting competitive inhibition at the intracellular level rather than at the membrane level . The compound's efficacy was also observed in Ca²⁺-free solutions, further supporting its intracellular action mechanism.
Case Study 1: Morphine Withdrawal
In a study investigating the effects of this compound during morphine withdrawal in mice, the compound was shown to diminish norepinephrine (NA) turnover and total tyrosine hydroxylase (TH) levels. This indicates that this compound may modulate neurochemical changes associated with opioid withdrawal symptoms . The findings suggest that this compound could play a role in managing withdrawal symptoms by influencing catecholamine turnover.
Case Study 2: Cellular Senescence
Another significant area of research involves the impact of this compound on cellular senescence. In vitro studies demonstrated that this compound reduced beta-galactosidase staining in senescent fibroblasts, indicating potential rejuvenating effects on cellular aging processes . The compound's ability to alter cell morphology towards a more youthful state further emphasizes its therapeutic potential.
Applications and Future Directions
The diverse biological activities of this compound suggest multiple avenues for therapeutic applications:
- Vascular Disorders : Given its vasodilatory properties, this compound may be beneficial in treating conditions characterized by vascular dysfunction.
- Opioid Dependence : The modulation of withdrawal symptoms presents an intriguing potential for this compound in addiction therapy.
- Aging Research : Its effects on cellular senescence open possibilities for exploring geroprotective strategies.
Q & A
Basic Research Questions
Q. How to formulate a research question for studying HA-1004's biochemical mechanisms?
- Methodology :
- Begin with a literature gap analysis (e.g., conflicting results in this compound’s kinase inhibition efficacy) .
- Use the PICOT framework: Define Population (e.g., cell lines), Intervention (this compound dosage), Comparison (control groups), Outcome (e.g., apoptosis rates), and Timeframe .
- Ensure measurability (e.g., "How does this compound concentration correlate with ERK pathway modulation in in vitro models?" vs. vague inquiries) .
Q. What experimental design principles apply to this compound toxicity studies?
- Methodology :
- Controls : Include vehicle controls (e.g., DMSO) and positive/negative controls for assay validation .
- Replication : Minimum triplicate runs for statistical power; predefine exclusion criteria for outliers .
- Dose-response curves : Use logarithmic this compound concentrations (e.g., 1 nM–100 µM) to identify IC50 values .
- Data Table :
Parameter | Example Values | Rationale |
---|---|---|
This compound concentration range | 1 nM–100 µM | Covers pharmacologically relevant doses |
Exposure time | 24–72 hours | Captures acute vs. chronic effects |
Q. How to conduct a systematic literature review on this compound’s applications?
- Methodology :
- Databases : Prioritize PubMed, Scopus, and Web of Science; exclude non-peer-reviewed sources (e.g., patents, preprints) .
- Keywords : Use Boolean operators (e.g., "this compound AND (kinase inhibitor OR apoptosis) NOT industrial production") .
- Synthesis : Tabulate conflicting findings (e.g., this compound’s efficacy in murine vs. human cell lines) .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported mechanism of action across studies?
- Methodology :
- Meta-analysis : Pool data from ≥5 studies; apply heterogeneity tests (e.g., I² statistic) to identify variability sources .
- Experimental replication : Standardize protocols (e.g., cell passage number, serum-free conditions) to isolate confounding factors .
- Pathway mapping : Use STRING-DB or KEGG to verify this compound’s protein targets in conflicting datasets .
Q. What statistical approaches optimize this compound’s dose-response data analysis?
- Methodology :
- Non-linear regression : Fit data to Hill or Log-Logistic models (e.g.,
drc
package in R) . - Error handling : Report 95% confidence intervals for IC50; use ANOVA for multi-group comparisons .
- Data Table :
Model | Use Case | Software Implementation |
---|---|---|
Four-parameter logistic | Symmetric dose-response | GraphPad Prism |
Asymmetric model | Skewed efficacy curves | R (drc package) |
Q. How to design interdisciplinary studies integrating this compound’s structural and functional data?
- Methodology :
- Computational docking : Predict this compound’s binding affinity to kinases (e.g., AutoDock Vina) .
- Validation : Cross-reference docking results with SPR (Surface Plasmon Resonance) binding assays .
- Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines for animal reporting .
Q. What strategies mitigate bias in this compound’s in vivo pharmacokinetic studies?
- Methodology :
- Blinding : Randomize treatment groups; conceal this compound allocation from experimenters .
- Sample size justification : Use G*Power to calculate minimum animals/group (α=0.05, power=0.8) .
Q. Methodological Frameworks for Data Contradiction Analysis
Q. How to analyze this compound’s inconsistent results in replicate experiments?
- Stepwise Approach :
Replication : Repeat assays under identical conditions (equipment, technician, reagents) .
Variable isolation : Test one parameter at a time (e.g., pH, temperature) .
Sensitivity analysis : Rank variables by impact size (e.g., Monte Carlo simulations) .
Q. Guidance for Non-Reproducible Findings
Q. How to document this compound’s irreproducible effects for peer review?
- Reporting Standards :
- FAIR Data : Share raw datasets in repositories (e.g., Zenodo) with unique DOIs .
- Supplemental Materials : Include detailed protocols (e.g., centrifugation speed, this compound batch numbers) .
Properties
IUPAC Name |
2-[2-(isoquinolin-5-ylsulfonylamino)ethyl]guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c13-12(14)16-6-7-17-20(18,19)11-3-1-2-9-8-15-5-4-10(9)11/h1-5,8,17H,6-7H2,(H4,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNDNBFMSVMUCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60919543 | |
Record name | N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60919543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91742-10-8 | |
Record name | N-[2-[(Aminoiminomethyl)amino]ethyl]-5-isoquinolinesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91742-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091742108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60919543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.